(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c1-3-10-22-16-9-6-14(20-12(2)24)11-17(16)28-19(22)21-18(25)13-4-7-15(8-5-13)23(26)27/h1,4-9,11H,10H2,2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFVFJUJCFDEDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide is a synthetic compound that belongs to the class of thiazole derivatives. Its unique structural features and potential biological activities have garnered attention in scientific research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 355.46 g/mol. The compound features a thiazole ring fused with an acetamido group and a nitrobenzamide moiety, contributing to its biological activity.
The biological activity of this compound is attributed to its ability to interact with specific biological targets, which can lead to various pharmacological effects. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : Interactions with receptors can alter signaling pathways, influencing cellular responses.
- Radical Formation : Similar compounds have been shown to generate reactive oxygen species (ROS), which can induce cytotoxicity in cancer cells .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound has also shown potential antimicrobial properties against various pathogens. In vitro studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Study 1: Cytotoxicity in Leukemia Cells
A study investigated the cytotoxic effects of the compound on HL-60 leukemia cells. The results indicated that treatment with the compound led to increased apoptosis, as evidenced by annexin V staining and caspase activation assays.
Case Study 2: Antibacterial Efficacy
Another study evaluated the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth effectively, suggesting its potential as an antibacterial agent.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Structural Impact on Bioactivity : The nitro group in the target compound and 6d enhances kinase inhibition, while sulfamoyl () or chloro () substituents prioritize solubility or fluorescence.
- Synthesis Complexity : Copper-catalyzed cycloadditions () are efficient for triazoles but may introduce impurities compared to palladium-mediated methods for propynyl incorporation.
- Stereochemical Considerations: The (Z)-configuration in the target compound likely optimizes spatial alignment with biological targets, a factor absent in non-stereospecific analogs like 6b .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
